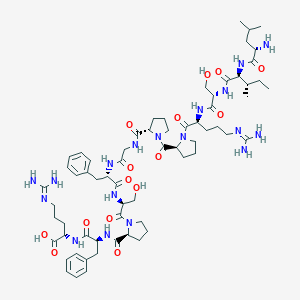

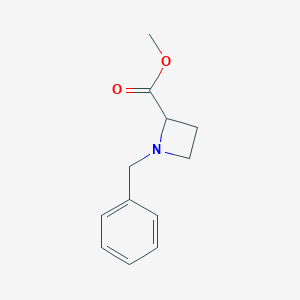

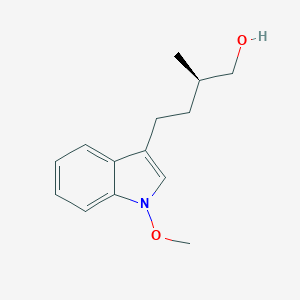

![molecular formula C12H16N2 B044651 Spiro[indoline-3,4'-piperidine] CAS No. 171-75-5](/img/structure/B44651.png)

Spiro[indoline-3,4'-piperidine]

Descripción general

Descripción

“Spiro[indoline-3,4’-piperidine]” is a type of spiro-heterocyclic compound . These compounds are important in drug design processes due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions . They have been found to have bioactivity against cancer cells, microbes, and different types of diseases affecting the human body .

Synthesis Analysis

The synthesis of “Spiro[indoline-3,4’-piperidine]” derivatives has been performed via a three-component cyclocondensation reaction of isatins, pyrazolones, and malononitrile . This methodology has been noted for its mild and neutral reaction media, short reaction times, high yields, and operational simplicity .

Molecular Structure Analysis

Spiro[indoline-3,4’-piperidine] is a spirocyclic compound, defined as a bicycle connected by a single fully-substituted carbon atom . The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally, despite the torsional strain this may impose on the substituents of the rings .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Spiro[indoline-3,4’-piperidine]” derivatives have been performed via a three-component cyclocondensation reaction of isatins, pyrazolones, and malononitrile . This process is noted for its high yields and operational simplicity .

Aplicaciones Científicas De Investigación

1. Medicinal Chemistry and Drug Discovery

- Methods/Experimental Procedures : Various synthetic strategies are employed, including multicomponent reactions (MCRs). For instance, three-component condensation of isatin, amino acids, and 1,3-dipolarophiles has been used to construct spirooxindole scaffolds .

2. Natural Product Chemistry

- Results/Outcomes : Access to spirooxindole ring systems allows for the creation of compounds resembling natural products .

3. Green Synthesis

4. Diastereoselective Synthesis

- Methods/Experimental Procedures : Ag(I)/PPh3-catalyzed chelation-controlled cycloisomerization of tryptamine-ynamide has been developed to access the spiro[indole-3,4’-piperidine] scaffold in a racemic and diastereoselective manner .

6. Materials Science

Safety And Hazards

Direcciones Futuras

Spiro[indoline-3,4’-piperidine] and related spiro-heterocyclic compounds are important in drug design processes . Significant attention has been directed at obtaining molecules based on these derivatives due to their diverse biological and pharmacological activities . Therefore, the future directions in this field could involve the development of novel synthetic procedures to create new therapeutic agents .

Propiedades

IUPAC Name |

spiro[1,2-dihydroindole-3,4'-piperidine] | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-2-4-11-10(3-1)12(9-14-11)5-7-13-8-6-12/h1-4,13-14H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHMKGUPCKJSSEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12CNC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50472652 | |

| Record name | spiro[indoline-3,4'-piperidine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[indoline-3,4'-piperidine] | |

CAS RN |

171-75-5 | |

| Record name | spiro[indoline-3,4'-piperidine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

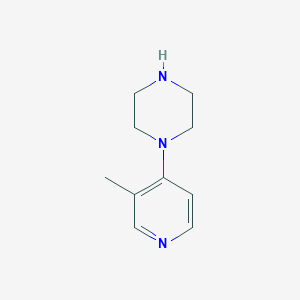

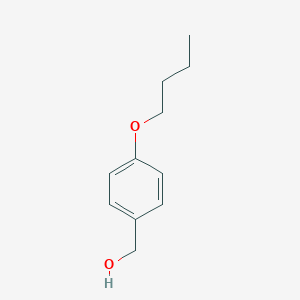

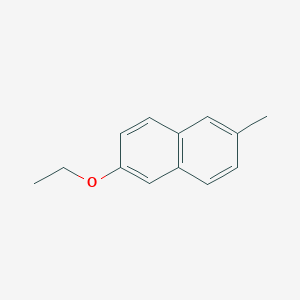

![1,4-Benzenedicarboxylic acid, bis[4-(ethenyloxy)butyl] ester](/img/structure/B44591.png)

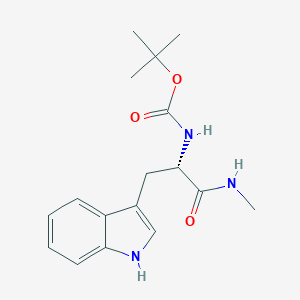

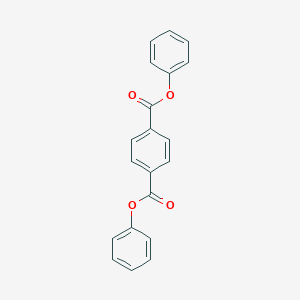

![1-[2-(oxan-2-yloxy)ethyl]-2H-tetrazole-5-thione](/img/structure/B44598.png)